molecular formula C11H11Cl2NO3S B2381450 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338953-70-1

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No.: B2381450
CAS No.: 338953-70-1
M. Wt: 308.17
InChI Key: ITWLFUJNMBUDKS-UHFFFAOYSA-N
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Description

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is an organic compound with a complex structure that includes a dichlorobenzyl group, an amino group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorobenzylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with a thiol-containing compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoic acid: Shares the dichlorobenzyl moiety but lacks the amino and sulfanyl groups.

    2,4-Dichlorobenzoic acid: Similar structure but different substitution pattern on the benzene ring.

    [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid: Contains a phenyl group instead of a sulfanyl group

Uniqueness

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and sulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18-6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWLFUJNMBUDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CSCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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